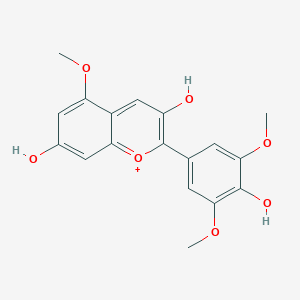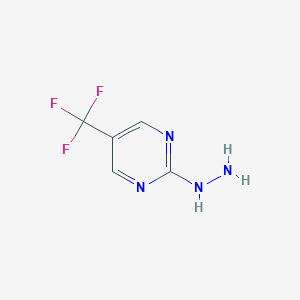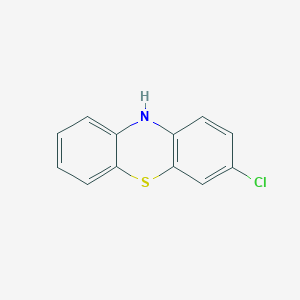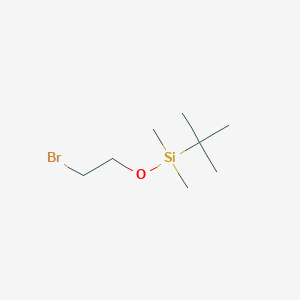
Capensinidin
概要
説明
Capensinidin is an O-methylated anthocyanidin, a type of water-soluble plant dye that exhibits a blue-red color. It is a 5-methoxy analog of malvidin and has been isolated from the plant Plumbago capensis
科学的研究の応用
Capensinidin has a wide range of scientific research applications, including:
Chemistry: Used as a pH indicator due to its color change properties in different pH environments.
Biology: Studied for its antioxidant properties and potential role in protecting cells from oxidative stress.
Medicine: Investigated for its potential anti-inflammatory and anticancer properties.
作用機序
Target of Action
Capensinidin is an O-methylated anthocyanidin . Anthocyanidins are a type of flavonoid, a class of compounds with potential antioxidant and health benefits. They are commonly found in fruits and vegetables, and contribute to the blue-red color of many fruits and flowers . .
Biochemical Pathways
Anthocyanidins like this compound are known to be involved in the regulation of oxidative stress and inflammation, suggesting that they may affect pathways related to these processes .
Pharmacokinetics
As a water-soluble compound , it is expected to have different pharmacokinetic properties compared to fat-soluble compounds. The impact of these properties on this compound’s bioavailability is currently unknown.
Result of Action
Anthocyanidins like this compound are known to have potential antioxidant and anti-inflammatory effects , suggesting that this compound may have similar effects.
生化学分析
Biochemical Properties
Capensinidin, being an anthocyanidin, plays a significant role in plant biochemistry. Anthocyanidins are plant pigments that contribute to the colors of many flowers, fruits, and leaves
Cellular Effects
They can interact with various cellular processes and potentially influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Metabolic Pathways
This compound, as an anthocyanidin, is part of the flavonoid biosynthesis pathway This pathway involves several enzymes and cofactors
準備方法
Synthetic Routes and Reaction Conditions: Capensinidin can be synthesized through the methylation of anthocyanidins. The process involves the use of methylating agents such as dimethyl sulfate or methyl iodide under basic conditions. The reaction typically requires a solvent like methanol or ethanol and a base such as sodium hydroxide or potassium carbonate to facilitate the methylation process.
Industrial Production Methods: Industrial production of this compound involves the extraction of the compound from natural sources like Plumbago capensis. The extraction process includes maceration of the plant material in a suitable solvent, followed by purification steps such as filtration, evaporation, and crystallization to isolate the pure compound .
化学反応の分析
Types of Reactions: Capensinidin undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form quinonoid intermediates, which can further react to form different oxidation products.
Reduction: Reduction of this compound can lead to the formation of leucoanthocyanidins, which are colorless compounds.
Substitution: The hydroxyl groups in this compound can undergo substitution reactions with different reagents to form derivatives with altered properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like acyl chlorides and alkyl halides are used for substitution reactions.
Major Products Formed:
Oxidation Products: Quinonoid intermediates and other oxidized derivatives.
Reduction Products: Leucoanthocyanidins.
Substitution Products: Various substituted derivatives with modified functional groups.
類似化合物との比較
- Malvidin
- Delphinidin
- Cyanidin
Capensinidin’s unique structure and properties make it a valuable compound for various scientific and industrial applications.
特性
IUPAC Name |
2-(4-hydroxy-3,5-dimethoxyphenyl)-5-methoxychromenylium-3,7-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16O7/c1-22-13-6-10(19)7-14-11(13)8-12(20)18(25-14)9-4-15(23-2)17(21)16(5-9)24-3/h4-8H,1-3H3,(H2-,19,20,21)/p+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYLVPQXQQPMCKK-UHFFFAOYSA-O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1O)OC)C2=C(C=C3C(=CC(=CC3=[O+]2)O)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17O7+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00331604 | |
| Record name | Capensinidin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00331604 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
345.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19077-85-1 | |
| Record name | Capensinidin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00331604 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is unique about the structure of capensinidin compared to other anthocyanidins, and how does this impact its properties?
A1: this compound is a unique anthocyanidin because it possesses two methoxy groups at the 5 and 7 positions of its A-ring, resulting in no free hydroxyl groups in these positions []. This structural feature differentiates it from most other naturally occurring anthocyanidins, which typically have at least one free hydroxyl group in the A-ring. The presence of methoxy groups instead of hydroxyl groups prevents the formation of tautomeric quinonoidal bases (anhydrobases), which are commonly observed in other anthocyanins []. This structural difference might influence this compound's color, stability, and potential biological activity compared to other anthocyanidins.
Q2: What potential therapeutic benefits has this compound demonstrated in computational studies, and what mechanisms might be responsible for these effects?
A2: In silico docking studies have suggested that this compound may be a promising lead compound for developing treatments for neurodegenerative diseases like Parkinson's disease []. These studies showed that this compound exhibits favorable binding energies to target proteins involved in Parkinson's disease pathogenesis, comparable to known standard reference compounds []. While the exact mechanisms of action remain to be elucidated, it is plausible that this compound's ability to interact with these specific protein targets could contribute to its potential neuroprotective effects. Further research, including in vitro and in vivo studies, is necessary to confirm these initial computational findings and explore the therapeutic potential of this compound for neurodegenerative diseases.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













![5-[2-[3-[[4-[[[5-(6-Aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethylsulfanyl]-3-methyl-5-oxopent-3-enoic acid](/img/structure/B108369.png)


